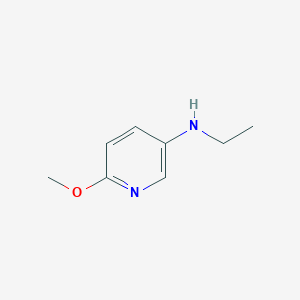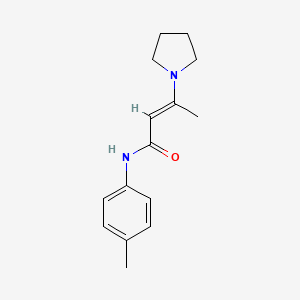
(E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide” is a compound that contains a pyrrolidine ring, a but-2-enamide group, and a 4-methylphenyl group. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . The but-2-enamide group contains a carbon-carbon double bond, which could potentially undergo various chemical reactions. The 4-methylphenyl group is a benzene ring with a methyl group attached, which could contribute to the compound’s physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the pyrrolidine ring, the but-2-enamide group, and the 4-methylphenyl group. The pyrrolidine ring could potentially introduce steric effects and influence the compound’s conformation. The but-2-enamide group could participate in hydrogen bonding and other intermolecular interactions. The 4-methylphenyl group could contribute to the compound’s aromaticity and influence its electronic properties .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The but-2-enamide group contains a carbon-carbon double bond, which could potentially undergo addition reactions. The pyrrolidine ring might undergo reactions at the nitrogen atom. The 4-methylphenyl group, being an aromatic ring, might undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the pyrrolidine ring, the but-2-enamide group, and the 4-methylphenyl group could affect the compound’s solubility, melting point, boiling point, and other properties .
Applications De Recherche Scientifique
Potential Anti-HIV Activity
One study focused on a structurally related compound, identifying it as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This suggests the possibility of using similar compounds in the development of new anti-HIV medications (R. Tamazyan et al., 2007).
Synthesis and Molecular Structure
Another study detailed the one-pot synthesis of enaminones, including a compound structurally similar to "(E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide". It provided insights into the chemical features of β-enaminones through NMR and X-ray diffraction techniques, highlighting the role of intermolecular interactions in defining the structural properties of these compounds (A. Barakat et al., 2020).
Electrophoretic Separation for Quality Control
The electrophoretic separation of imatinib mesylate and related substances, including a compound with a pyrrolidinyl group similar to the target compound, was developed for quality control purposes. This method's effectiveness and low cost suggest its applicability for controlling the quality of pharmaceutical compounds (Lei Ye et al., 2012).
Intramolecular Cyclization for Heterocyclic Compounds
Research on the intramolecular cyclization of enamides, including compounds with pyrrolidinyl groups, has been conducted. This work provides a pathway to synthesizing heterocyclic compounds, indicating the potential for using similar strategies in synthesizing new organic compounds with pharmaceutical applications (I. Danilyuk et al., 2016).
Histone Deacetylase Inhibition for Cancer Therapy
The discovery and evaluation of a compound as a small molecule histone deacetylase (HDAC) inhibitor suggest the potential of structurally related compounds in cancer therapy. This highlights the importance of exploring similar compounds for their bioactivity and potential therapeutic applications (Nancy Z. Zhou et al., 2008).
Propriétés
IUPAC Name |
(E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-5-7-14(8-6-12)16-15(18)11-13(2)17-9-3-4-10-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCICXYIMCUJLFD-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C(C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C(\C)/N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2595739.png)
![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)
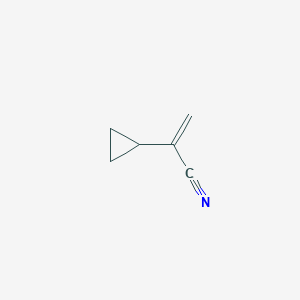
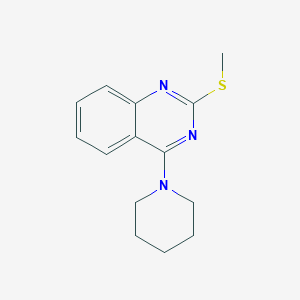
![ethyl 4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2595744.png)
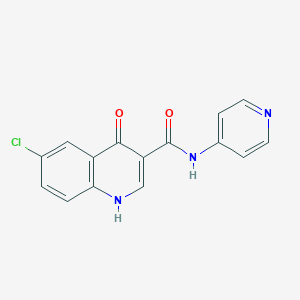
![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595748.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B2595749.png)

![4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2595753.png)

![2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde](/img/structure/B2595757.png)
![5-[3-[3-(4-Methoxyphenyl)-1-phenyl-4-pyrazolyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2595758.png)
